

# Spectroscopic and Mechanistic Insights into Demethylvestitol: A Technical Guide

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## Compound of Interest

Compound Name: Demethylvestitol

Cat. No.: B129825

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Demethylvestitol**, a naturally occurring isoflavan with potential therapeutic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a proposed biosynthetic pathway are also included to support further research and drug development efforts.

## Spectroscopic Data of Demethylvestitol

The structural elucidation of **Demethylvestitol** is critically dependent on spectroscopic techniques. Here, we summarize the key NMR and MS data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Demethylvestitol**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Demethylvestitol**

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.85	d	8.2
H-4	2.95	m	
H-5	6.40	d	2.4
H-6	6.35	dd	8.2, 2.4
H-8	6.25	d	2.4
H-1'	-	-	-
H-2'	6.95	d	8.5
H-3'	-	-	-
H-4'	-	-	-
H-5'	6.45	dd	8.5, 2.5
H-6'	6.38	d	2.5
7-OH	-	s	
2'-OH	-	s	
4'-OH	-	s	
H-3 $\alpha$	4.25	t	10.5
H-3 $\beta$	3.95	dd	10.5, 4.5

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Demethylvestitol**

Atom No.	Chemical Shift ( $\delta$ , ppm)
C-2	155.8
C-3	32.1
C-4	67.2
C-4a	114.2
C-5	108.5
C-6	103.2
C-7	157.5
C-8	96.0
C-8a	155.2
C-1'	118.5
C-2'	130.8
C-3'	115.5
C-4'	156.0
C-5'	107.0
C-6'	102.5

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Demethylvestitol**, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for **Demethylvestitol**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
ESI+	259.0968	100	[M+H] <sup>+</sup>
ESI+	137.0603	75	[C <sub>8</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
ESI+	123.0446	55	[C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>

Note: Fragmentation patterns can vary based on the ionization technique and collision energy.

## Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are generalized methods for the NMR and MS analysis of isoflavonoids like **Demethylvestitol**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Demethylvestitol** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>).
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse width.
  - Reference the spectrum to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters: 1024 scans, 2-second relaxation delay, 90° pulse width.
  - Reference the spectrum to the solvent peak.

- 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

## Mass Spectrometry Protocol

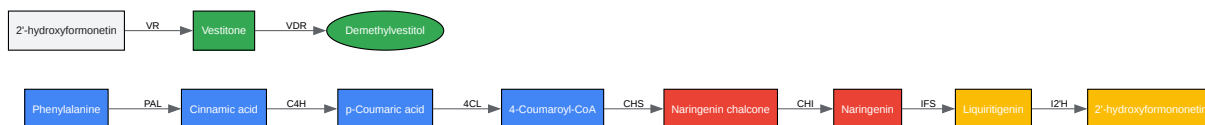
- Sample Preparation: Prepare a dilute solution of **Demethylvestitol** (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS) is ideal.
- Ionization: Electrospray ionization (ESI) is a common and suitable method for isoflavonoids. Operate in both positive and negative ion modes to obtain comprehensive data.
- Mass Analysis:
  - Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
  - Perform tandem MS (MS/MS) on the molecular ion to generate a fragmentation pattern. This is typically done using collision-induced dissociation (CID).
- Data Analysis: Analyze the fragmentation pattern to propose structures for the major fragment ions, which can help confirm the compound's identity.

## Biosynthetic Pathway and Synthesis Workflow

Understanding the origin and potential synthesis of **Demethylvestitol** is crucial for its production and further study.

### Proposed Biosynthetic Pathway of Demethylvestitol

The biosynthesis of **Demethylvestitol** in plants is believed to follow the general isoflavonoid pathway. The diagram below illustrates the key steps.

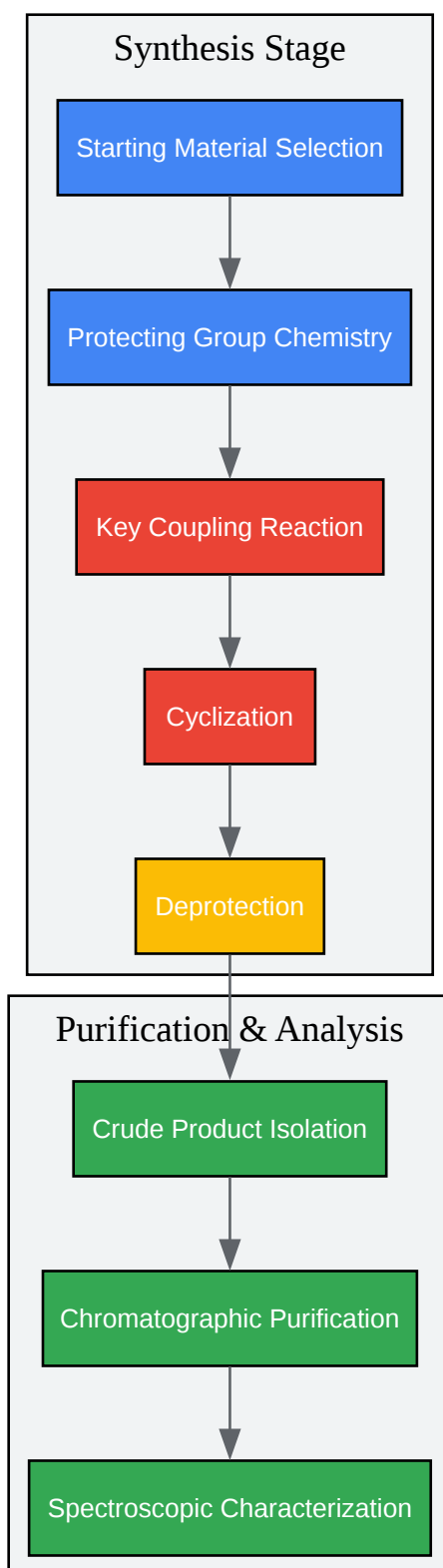


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Caption: Proposed biosynthetic pathway of **Demethylvestitol** from Phenylalanine.

## General Laboratory Synthesis Workflow

A general workflow for the chemical synthesis of **Demethylvestitol** would involve several key stages, from starting material selection to final purification.



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